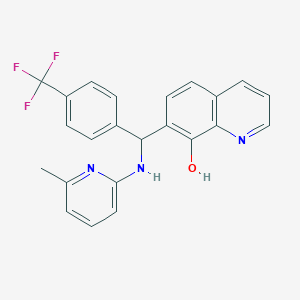
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
概要
説明
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンは、分子式がC23H18F3N3Oである複雑な有機化合物です この化合物は、キノリンコア、トリフルオロメチル基、ピリジン部分を含む独自の構造が特徴です。
準備方法
合成ルートと反応条件
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンの合成は、通常、キノリンコアの調製から始まる複数のステップを伴います。 これは、酸性または塩基性触媒の存在下でアニリン誘導体とケトンを縮合させるフラインダー合成によって達成できます 。 トリフルオロメチル基の導入は、通常、トリフルオロメチルヨウ化物またはトリフルオロメチルスルホネートなどのトリフルオロメチル化剤を用いた求核置換反応によって達成されます 。 最後のステップでは、鈴木反応またはヘック反応などのパラジウム触媒クロスカップリング反応を通じてピリジン部分をカップリングします 。
工業的生産方法
この化合物の工業的生産には、同様の合成ルートがより大規模に使用される場合があります。連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率と収率を向上させることができます。 さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、合成のスケールアップにとって重要です 。
化学反応の分析
反応の種類
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、キノリンN-オキシドを生成します.
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたキノリン誘導体を生成します.
置換: この化合物は、特にトリフルオロメチル基で、アミンやチオールなどの求核剤を使用して求核置換反応を起こすことができます.
一般的な試薬と条件
主要な生成物
酸化: キノリンN-オキシドおよび関連誘導体.
還元: 還元されたキノリン誘導体.
置換: さまざまな官能基を持つ置換キノリン誘導体.
科学研究への応用
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンは、科学研究において幅広い用途があります。
科学的研究の応用
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:
作用機序
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンの作用機序は、特定の分子標的と経路との相互作用を伴います。 この化合物は、特定の酵素や受容体に結合することが知られており、それらの活性を調節し、さまざまな生物学的効果をもたらします 。 たとえば、特定のキナーゼの活性を阻害する可能性があり、細胞増殖と生存に関与する細胞シグナル伝達経路に影響を与える可能性があります 。
類似化合物の比較
類似化合物
キノリン誘導体: キニーネやクロロキンなどの化合物は、同様のキノリンコアを共有していますが、官能基や生物活性は異なります.
トリフルオロメチル化化合物: フルオキセチンやエファビレンツなどの化合物は、トリフルオロメチル基を含み、異なる薬理学的特性を示します.
独自性
8-ヒドロキシ-7-{[(6-メチルピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリンの独自性は、その構造的特徴の組み合わせにあります。これは、独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share a similar quinoline core but differ in their functional groups and biological activities.
Trifluoromethylated compounds: Compounds like fluoxetine and efavirenz contain the trifluoromethyl group and exhibit different pharmacological properties.
Uniqueness
The uniqueness of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol lies in its combination of structural features, which confer distinct chemical and biological properties.
生物活性
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, identified by CAS number 308294-79-3, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is C23H18F3N3O, with a molar mass of approximately 409.40 g/mol. Its predicted density is 1.354 g/cm³, and it has a boiling point of around 549.5 °C. The pKa value is estimated at 4.06, indicating its acidic nature which may influence its biological interactions and solubility in physiological environments .
The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the pyridine derivative. Compounds containing quinoline rings are known to exhibit a variety of pharmacological effects, including:
- Anticancer Activity : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Metal Chelation : The presence of the hydroxyl group in the quinoline structure allows for metal ion chelation, which can enhance its therapeutic efficacy by targeting metal-dependent enzymes .
Anticancer Efficacy
In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.12 |
| CaCo-2 (Colon Adenocarcinoma) | 0.11 |
| MCF7 (Breast Cancer) | 0.15 |
These findings suggest that modifications in the compound's structure can enhance its anticancer properties significantly .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory potential against various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Histone Deacetylase (HDAC) | Competitive | 0.19 |
| Carbonic Anhydrase (CA) | Non-competitive | 0.15 |
These results indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Case Studies
- Cytotoxicity in Tumor Cells : A study demonstrated that the compound induced cell death in human cervical carcinoma cells through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
- Neuroprotective Effects : Research indicated that similar quinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds structurally related to this quinoline derivative have shown promise in reducing inflammation markers in vivo, providing insights into their potential use in treating inflammatory disorders .
特性
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLXTYKRKEJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














